Melting Point Differentiation: 7-Fluoro vs. Unsubstituted and 6-Fluoro Benzoxazine Analogs
The 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (target compound) exhibits a melting point of 41–43 °C . This is a stark departure from the unsubstituted parent compound, 2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-13-7), which is a liquid at room temperature . This physical property change, from liquid to a low-melting solid, is a direct consequence of the fluorine substitution at the 7-position. Additionally, the 6-fluoro isomer (CAS 1267472-81-0) also differs, with a reported density of 1.1±0.1 g/cm³ and boiling point of 245.3±40.0 °C , suggesting distinct intermolecular forces and packing.
| Evidence Dimension | Physical State and Thermal Property |
|---|---|
| Target Compound Data | Melting point: 41–43 °C |
| Comparator Or Baseline | 2-methyl-3,4-dihydro-2H-1,4-benzoxazine (unsubstituted): Liquid at room temperature; 6-fluoro isomer: Density 1.1±0.1 g/cm³, Boiling point 245.3±40.0 °C |
| Quantified Difference | Target is a low-melting solid; unsubstituted analog is a liquid. |
| Conditions | Standard reported physical properties. |
Why This Matters
The distinct physical state directly impacts handling, purification (e.g., crystallization), and formulation during early-stage drug discovery, making the target compound uniquely suitable for specific solid-phase synthetic workflows.
